![molecular formula C13H19NO4 B13500330 Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate](/img/structure/B13500330.png)
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H19NO4 It is a derivative of propanoic acid and features an amino group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as esterification, amination, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
- Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Biological Activity
Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₉NO₄
- Molecular Weight: Approximately 239.29 g/mol
- Structure: The compound features a propanoate backbone with an amino group and a 3,5-dimethoxyphenyl substituent. This unique structure contributes to its distinct chemical and biological properties.
Pharmacological Properties
This compound exhibits several promising pharmacological activities:
- Anticancer Activity: Preliminary studies indicate that this compound may possess anticancer properties, showing effectiveness against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in certain tumor models.
- Neuroprotective Effects: There are indications that the compound may have neuroprotective properties, although further research is needed to fully elucidate these effects.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits proliferation in cancer cell lines | |
Neuroprotective | Potential protective effects on neural cells | |
Enzyme Interaction | Possible modulation of enzyme activity |
The exact mechanism of action for this compound remains to be fully characterized. However, several hypotheses have emerged based on its structural features:
- Enzyme Interaction: The amino group may facilitate hydrogen bonding with enzymes or receptors, while the methoxy groups could engage in hydrophobic interactions. These interactions may modulate enzymatic activity or receptor signaling pathways.
- Cellular Pathways: It is suggested that the compound might interact with pathways involved in cancer progression and neuroprotection, although specific molecular targets are yet to be identified.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : In a study examining various derivatives for anticancer activity, this compound was found to have significant activity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics.
- Neuroprotection Research : Another study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and oxidative markers.
Future Directions
While initial findings regarding this compound are promising, further research is necessary to:
- Elucidate the precise mechanisms of action.
- Conduct in vivo studies to assess therapeutic efficacy and safety.
- Explore potential applications in drug development for cancer and neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOXKMXQABQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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